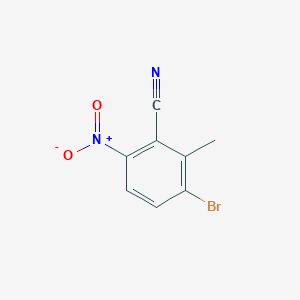

1-(4-iodophenyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

1-(4-iodophenyl)-1H-1,2,3-triazole, also known as 4-Iodo-1,2,3-triazole, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

Use in Organic Compounds

“1-(4-Iodophenyl)-1H-1,2,3-triazole” is an organic compound that is used in various scientific research applications . It’s part of the organoheterocyclic compounds class, which includes many compounds with diverse properties and applications .

Use in Medicinal Chemistry

This compound is a derivative of pyrazole and is widely used in the field of medicinal chemistry. Its unique properties make it a valuable resource for researchers in this field.

Structural Characterization and Interaction Analysis

The structural nuances and intermolecular interactions of pyrazoline derivatives, which are closely related to “1-(4-iodophenyl)-1H-1,2,3-triazole”, have been studied extensively. This research provides insight into the molecular behavior and potential applications of these compounds.

Chemical Synthesis and Derivatization

Iodolopyrazolium triflates, similar in structure to “1-(4-iodophenyl)-1H-1,2,3-triazole”, serve as versatile synthetic intermediates, particularly in site-selective ring openings. These compounds have also been demonstrated to act as highly active halogen-bond donors, underscoring their utility in chemical synthesis.

Biological Activity and Medicinal Applications

The antiproliferative activity of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, structurally related to “1-(4-iodophenyl)-1H-1,2,3-triazole”, has been explored. These compounds exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating the potential of these derivatives as therapeutic agents.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

Similar compounds have been shown to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular level, influencing cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of 1-(4-iodophenyl)-1H-1,2,3-triazole can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body .

Propriétés

IUPAC Name |

1-(4-iodophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULBKMITIQXMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-iodophenyl)-1H-1,2,3-triazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B3212349.png)

![4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3212354.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212363.png)

![Pyrazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3212390.png)

![3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3212398.png)

![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)

![5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212413.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)